molecular formula C10H9NO4 B1368926 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione CAS No. 91105-97-4

5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No.: B1368926
CAS No.: 91105-97-4
M. Wt: 207.18 g/mol
InChI Key: SBDOXZYEPLBJEK-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is a functionalized benzoxazine-dione derivative that serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. This compound is part of a class of structures recognized as valuable synthons for the development of novel bioactive molecules. Scientific literature indicates that the benzoxazine-2,4-dione core is a privileged scaffold in drug discovery, used to create compounds with a range of biological activities. Recent studies have shown that conjugates of similar structures exhibit significant antimicrobial potential against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa , as well as antifungal activity . Furthermore, related benzoxazine-dione derivatives have demonstrated potent antioxidant and anti-inflammatory properties in experimental models, making them candidates for the rational design of new therapeutic agents . Researchers utilize this chemical as a key intermediate to explore structure-activity relationships (SAR) and to develop new chemical entities for pharmacological evaluation. Its application is strictly for laboratory research purposes.

Properties

CAS No.

91105-97-4

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

5-methoxy-1-methyl-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C10H9NO4/c1-11-6-4-3-5-7(14-2)8(6)9(12)15-10(11)13/h3-5H,1-2H3

InChI Key

SBDOXZYEPLBJEK-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=CC=C2)OC)C(=O)OC1=O

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)C(=O)OC1=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione generally involves a multi-step process starting from 5-methoxyisatoic anhydride or derivatives thereof. The key steps include:

This synthetic route is often carried out under controlled temperature and solvent conditions to prevent decomposition and to optimize yield.

Detailed Synthetic Procedure (Literature-Based)

A typical synthetic approach can be summarized as follows:

Step Reagents & Conditions Description Outcome/Yield
1 Starting from 5-methoxyisatoic anhydride Base-catalyzed ring closure to form benzoxazine intermediate Formation of benzoxazine core
2 N-Methylation using methyl iodide or methyl sulfate Alkylation of the nitrogen atom at position 1 Introduction of methyl group
3 Cyclization and oxidation under mild heating Formation of the 2,4-dione structure on the benzoxazine ring Target compound formation
4 Purification by recrystallization or chromatography Removal of impurities and isolation of pure compound High purity product

This method is consistent with classical benzoxazine synthesis protocols adapted for the methoxy and methyl substitutions.

Alternative Synthetic Routes

Research into related benzoxazine derivatives suggests alternative methods involving:

  • Reaction of phthaloyl chlorides with oximes in the presence of triethylamine, yielding benzoxazine-dione derivatives after elimination and cyclization steps.
  • Thermal decomposition of substituted benzoxazine precursors to yield the target compound or its analogs with controlled reaction times and temperatures to maximize yield and purity.

These methods provide insight into the mechanistic pathways and potential optimization strategies for the synthesis of this compound.

Research Findings and Analytical Data

Spectroscopic Characterization

  • NMR Spectroscopy: Proton NMR typically shows methyl singlets corresponding to the N-methyl group and aromatic protons, along with methoxy signals around δ 3.7 ppm.
  • Mass Spectrometry: Molecular ion peaks consistent with molecular weight 207.18 g/mol confirm the molecular formula.
  • IR Spectroscopy: Characteristic absorption bands for carbonyl groups (around 1700 cm⁻¹) and aromatic ethers (methoxy groups) are observed.

Stability and Decomposition

  • The compound exhibits thermal stability up to moderate temperatures but may undergo decomposition to N-unsubstituted benzoxazine-dione derivatives upon prolonged heating or recrystallization from hot solvents.
  • Kinetic studies on related compounds show zero-order decomposition kinetics under neutral conditions, indicating controlled stability profiles relevant to synthetic handling.

Summary Table of Preparation Methods

Methodology Starting Material Key Reagents/Conditions Advantages Limitations
Isatoic Anhydride Route 5-Methoxyisatoic anhydride Base, methylating agent, mild heating Direct, well-established Multi-step, requires careful control
Phthaloyl Chloride + Oxime Route Phthaloyl chloride + oxime Triethylamine, controlled temperature Alternative pathway, mechanistic insight May yield side products, requires purification
Thermal Decomposition Benzoxazine precursors Heating under nitrogen atmosphere Efficient conversion to target Risk of decomposition, requires monitoring

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione exhibits significant biological activities that make it a candidate for various therapeutic applications:

Anticancer Properties
Research indicates that this compound may exert anticancer effects primarily through the induction of apoptosis in tumor cells. Its lipophilicity enhances cell membrane penetration, facilitating its action on cancerous tissues. Studies have shown that it can interact with specific molecular targets involved in cell survival and proliferation pathways, leading to effective tumor suppression .

Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways, making it a potential candidate for developing new antimicrobial agents .

Case Studies

Several studies have documented the applications and effects of this compound:

  • Study on Anticancer Mechanisms
    A study published in a peer-reviewed journal investigated the compound's effect on various cancer cell lines. The findings indicated that treatment with this benzoxazine derivative led to significant apoptosis in breast cancer cells through mitochondrial pathway activation .
  • Antimicrobial Efficacy Assessment
    Another research article explored the antimicrobial effects of this compound against both Gram-positive and Gram-negative bacteria. The results showed a dose-dependent inhibition of bacterial growth, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Material Science Applications
    Due to its unique chemical structure, this compound has been investigated for use in polymer chemistry. It can be incorporated into polybenzoxazines to enhance thermal stability and mechanical properties of materials .

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chloro-Substituted Derivatives
  • 5-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (CAS 14529-12-5):

    • The chloro group increases electrophilicity at the carbonyl positions, enhancing reactivity in nucleophilic substitutions. This derivative is pivotal in agrochemical synthesis .
    • Key Difference : Chloro substitution reduces solubility in polar solvents compared to the methoxy analog, limiting its use in aqueous-phase reactions .
  • 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione :

    • Exhibits planar molecular geometry stabilized by weak N–H⋯O interactions. The chloro group at the 6-position directs regioselectivity in cyclocondensation reactions .
Methoxy-Substituted Derivatives
  • 4,5-Dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione (CAS 20197-92-6): Dual methoxy groups significantly improve solubility in organic solvents (e.g., DMSO) and stabilize intermediates in multi-step syntheses. Used in high-throughput phasing pipelines for macromolecular crystallography . Key Difference: The additional methoxy group increases steric hindrance, slowing reaction kinetics compared to mono-methoxy derivatives .
  • 5-Methoxyquinazoline-2,4(1H,3H)-dione :

    • While structurally distinct (quinazoline vs. benzoxazine core), the methoxy group similarly enhances antitumor activity by modulating electron density. This compound shows promise in medicinal chemistry but lacks the methyl group’s metabolic stability .
Fluoro-Substituted Derivatives
  • 6-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione :
    • Fluorine’s electronegativity alters electronic distribution, improving binding affinity in enzyme inhibition assays. However, fluorine’s small size reduces steric effects compared to methoxy or methyl groups .

Physical and Crystallographic Properties

Compound Substituents Molecular Weight Melting Point (°C) Solubility (DMSO) Crystal Packing Features
Target Compound 5-OCH₃, 1-CH₃ 207.18 180–182* High Pi-stacking (3.4–3.7 Å spacing)
5-Chloro-1-methyl analog 5-Cl, 1-CH₃ 211.60 195–197 Moderate Weak N–H⋯O interactions
4,5-Dimethoxy analog 4-OCH₃, 5-OCH₃ 223.18 210–212 Very High Layered stacking (3.5 Å spacing)
1-Methyl-4H-3,1-benzoxazine 1-CH₃ 163.13 168–170 Moderate Centroid-to-centroid dimerization

Biological Activity

5-Methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione is a heterocyclic compound recognized for its diverse biological activities. This compound, part of the benzoxazine family, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial treatment. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and relevant case studies.

PropertyDetails
CAS Number 91105-97-4
Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
IUPAC Name 5-methoxy-1-methyl-3,1-benzoxazine-2,4-dione
SMILES CN1C2=C(C(=CC=C2)OC)C(=O)OC1=O

The biological activity of this compound is attributed to its interaction with specific molecular targets in cells. Studies suggest that it may exert its anticancer effects through apoptosis induction rather than antioxidant mechanisms. The compound's lipophilicity enhances its ability to penetrate cell membranes, facilitating its action on tumor cells.

Apoptosis Induction

Research indicates that this compound can induce apoptosis in cancer cells by elevating reactive oxygen species (ROS) levels and activating NADPH oxidase. This mechanism has been observed in various studies involving different cancer cell lines.

Anticancer Properties

A significant body of research has focused on the anticancer properties of benzoxazine derivatives. In vivo studies have shown that compounds similar to this compound can reduce tumor weight and incidence rates in animal models. For instance:

  • Study Findings : A study demonstrated that benzoxazine derivatives significantly decreased tumor weights in mice models when administered at specific dosages. The most effective compounds were noted to be more lipophilic, which correlated with their enhanced bioavailability and efficacy against tumors .

Antimicrobial Activity

In addition to anticancer effects, this compound exhibits antimicrobial properties. Research has indicated that benzoxazine derivatives possess activity against various bacterial strains.

Case Study 1: Anticancer Activity

In a recent study published in Pharmaceuticals, researchers evaluated the anticancer activity of several benzoxazine derivatives against the MCF7 breast cancer cell line. The results indicated that compounds with structural similarities to this compound displayed significant cytotoxic effects. The study concluded that these compounds could serve as potential leads for developing new anticancer agents .

Case Study 2: Antimicrobial Effects

Another investigation assessed the antimicrobial efficacy of benzoxazine derivatives against pathogenic bacteria. The findings revealed that certain derivatives exhibited promising antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it is essential to compare it with related compounds:

CompoundStructure CharacteristicsBiological Activity
5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione Lacks methyl group at position 1Moderate anticancer activity
1-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione Lacks methoxy group at position 5Lower bioactivity compared to target compound
5-Methoxy-1-methyl-2H-3,1-benzoxazine-4(1H)-one Different functional group positioningVariable activity based on substituents

Q & A

Basic: What are the established synthetic routes for 5-methoxy-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, and what experimental conditions are critical for yield optimization?

Methodological Answer:
The compound is synthesized via reaction of N-substituted isatoic anhydrides with reagents like 2-chloroethylamine hydrochloride in dimethyl sulfoxide (DMSO) under basic conditions. Key steps include:

  • Chromatographic purification : Silica gel chromatography with a 98:2 dichloromethane/methanol mobile phase isolates the product in high purity .
  • Crystallization : Slow evaporation of the eluent yields colorless crystalline rods or blocks suitable for X-ray analysis .
    Critical Parameters :
  • Equimolar base usage to suppress side reactions (e.g., o-amino thiomethyl ester formation).
  • Temperature control during chromatography to prevent decomposition.

Basic: How is the molecular structure of this compound characterized crystallographically?

Methodological Answer:
Single-crystal X-ray diffraction reveals a planar aromatic system with π-stacked dimerization (centroid-to-centroid distances: 3.475 Å). Key structural features include:

Parameter Value
Bond distances (C–N)Consistent with aromaticity
Packing arrangementStaircase-like chains (3.761 Å)
Disorder modelingMethyl hydrogens modeled as 50% disordered due to C–N bond rotation .
Refinement via direct methods and geometric hydrogen positioning ensures accuracy .

Advanced: What side products arise during synthesis, and how can their formation be mitigated?

Methodological Answer:
Common Byproducts :

  • o-Amino thiomethyl esters : Formed via competing nucleophilic substitution when 2-chloroethylamine reacts with the anhydride .
    Mitigation Strategies :
  • Base stoichiometry : Adjusting base equivalents suppresses thiomethyl ester formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) favor anhydride reactivity over side pathways.
    Analytical Validation :
  • LC-MS or NMR monitors reaction progress, while TLC (silica gel) identifies byproducts .

Advanced: How can computational modeling predict the biological activity or interaction of this compound with protein targets?

Methodological Answer:
Approaches :

  • Molecular docking : Simulate interactions with viral targets (e.g., HIV protease) using software like AutoDock or Schrödinger .
  • QSAR studies : Correlate structural features (e.g., methoxy group electron-donating effects) with activity.
    Case Study :
  • Related 1,3-dioxolan-2-ylnucleosides show anti-HIV activity, suggesting potential for analogous benzoxazine derivatives .
    Validation :
  • Compare computational predictions with in vitro enzyme inhibition assays (e.g., IC50 measurements).

Advanced: What strategies resolve contradictions in spectral or crystallographic data for this compound?

Methodological Answer:
Common Contradictions :

  • Discrepancies in bond lengths or angles due to disorder (e.g., methyl group rotation) .
    Resolution Tactics :
  • High-resolution data : Collect diffraction data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.
  • Refinement constraints : Apply restraints to disordered regions while allowing free refinement of ordered atoms .
    Cross-Validation :
  • Compare with NMR (e.g., NOESY for spatial proximity) or IR spectra (carbonyl stretching frequencies) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., DMSO) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can modifications to the benzoxazine core enhance its utility in pharmaceutical development?

Methodological Answer:
Derivatization Strategies :

  • Functionalization : Introduce electron-withdrawing groups (e.g., halogens) at the 5-position to modulate reactivity.
  • Ring substitution : Replace methoxy with morpholino groups to improve solubility .
    Biological Testing :
  • Screen derivatives against kinase or protease targets using high-throughput assays .

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